molecular formula C13H19F2N3O4S B10950157 ethyl 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylate

ethyl 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylate

Cat. No.: B10950157
M. Wt: 351.37 g/mol
InChI Key: QYDVHAGOMOSYKQ-UHFFFAOYSA-N
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Description

ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-3-PIPERIDINECARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound is often used as a chemical intermediate in various industrial and research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-3-PIPERIDINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride with ethyl 3-piperidinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is typically heated to a specific temperature and maintained for a set period to ensure complete conversion of the starting materials. After the reaction, the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-3-PIPERIDINECARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-3-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE
  • 1-ETHYL-3-METHYLIMIDAZOLIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE

Uniqueness

ETHYL 1-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-3-PIPERIDINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H19F2N3O4S

Molecular Weight

351.37 g/mol

IUPAC Name

ethyl 1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C13H19F2N3O4S/c1-3-22-12(19)10-5-4-6-17(7-10)23(20,21)11-8-18(13(14)15)16-9(11)2/h8,10,13H,3-7H2,1-2H3

InChI Key

QYDVHAGOMOSYKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CN(N=C2C)C(F)F

Origin of Product

United States

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